molecular formula C6H7N3OS B13031957 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile

Katalognummer: B13031957
Molekulargewicht: 169.21 g/mol
InChI-Schlüssel: IMZMIFPZYQHXNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is a chemical compound with a unique structure that includes a dimethylamino group, a carbonitrile group, and an isothiazole ring

Vorbereitungsmethoden

The synthesis of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile include other isothiazole derivatives and compounds with dimethylamino groups. For example, 5-(Dimethylamino)-1-naphthalenesulfonyl chloride is a related compound with similar functional groups but different applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Eigenschaften

Molekularformel

C6H7N3OS

Molekulargewicht

169.21 g/mol

IUPAC-Name

5-(dimethylamino)-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C6H7N3OS/c1-9(2)6-4(3-7)5(10)8-11-6/h1-2H3,(H,8,10)

InChI-Schlüssel

IMZMIFPZYQHXNZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C(=O)NS1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.